16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one
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Overview
Description
16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one is a useful research compound. Its molecular formula is C28H32O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.23005950 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis and Bioactivity
Stereoselective synthesis processes, such as epoxidation and cis-hydroxylation of similar steroidal compounds, have shown to yield products with significant biological activity. For instance, the epoxidation of 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one has led to the formation of spiro oxirane derivatives, which are important for further chemical transformations and potential biological applications (Bull & Kaiser, 1994).
Antiproliferative Activities
Synthetic derivatives of estra-1,3,5(10)-trienes have been studied for their antiproliferative activities against various cancer cell lines. A study demonstrated the synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids, exploring their potential in inhibiting the proliferation of malignant cells. This research emphasizes the significance of structural modifications in enhancing the therapeutic potential of steroidal compounds (Kiss et al., 2019).
Chromatographic Analysis for Isomer Separation
The development of chromatographic methods for the separation of isomers of steroidal compounds, including those similar to 16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one, provides insights into the analytical techniques required for detailed structural and activity studies. Such methods are crucial for the identification and quantification of specific isomers, which may have distinct biological activities (Wölfling, Schneider, & Péter, 1999).
Mechanistic Insights into Chemical Reactions
Research on the neighboring group participation and fragmentation during solvolysis of epimers of similar compounds reveals mechanistic insights that are valuable for synthetic chemistry and drug development. Understanding these mechanisms aids in the design of more efficient synthetic routes for steroidal compounds, potentially leading to new therapeutic agents (Schneider et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(16E)-16-[(3,4-dimethoxyphenyl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O4/c1-28-12-11-22-21-9-7-20(30-2)15-18(21)6-8-23(22)24(28)16-19(27(28)29)13-17-5-10-25(31-3)26(14-17)32-4/h5,7,9-10,13-15,22-24H,6,8,11-12,16H2,1-4H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBWKZHLROZHJQ-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC(=C(C=C4)OC)OC)C2=O)CCC5=C3C=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC(=C(C=C4)OC)OC)/C2=O)CCC5=C3C=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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